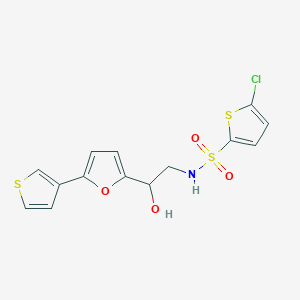
5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives, like the one you mentioned, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of other functional groups, such as hydroxy, chloro, and sulfonamide groups, can significantly influence the properties of the compound.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of thiophene in these reactions is influenced by the heteroatom (sulfur) and by substituents on the ring .Scientific Research Applications
Ocular Hypotensive Activity
Sulfonamides, including those with structures related to the specified chemical, have been evaluated for their potential in treating glaucoma by inhibiting carbonic anhydrase, which contributes to decreased intraocular pressure. For instance, derivatives of thieno[2,3-b]thiophene-2-sulfonamides have shown significant ocular hypotensive activity in glaucoma models, indicating their potential application in the development of topical treatments for glaucoma (J. D. Prugh et al., 1991).
Cytotoxic Activity
Another area of application is in the study of cytotoxicity against various cancer cell lines. Compounds structurally similar to the specified chemical have been synthesized and tested for their cytotoxic effects. For example, aminomethylselenopheno[3,2-b]thiophene sulfonamides have shown cytotoxic activity against a range of cancer cell lines, including human fibrosarcoma and mouse hepatoma, highlighting their potential as therapeutic agents in cancer treatment (P. Arsenyan et al., 2016).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial properties. Research on compounds containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds has demonstrated effectiveness against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, showing their potential in addressing antibiotic resistance (M. Krátký et al., 2012).
Electrophilic and Mutagenic Activation
Studies have indicated that certain furan derivatives, including those structurally similar to the specified compound, can undergo metabolic activation to form electrophilic and potentially mutagenic compounds. This has implications for understanding the mechanisms of toxicity and mutagenicity of such compounds in biological systems (Y. Surh & S. Tannenbaum, 1994).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXWSYIRFEXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
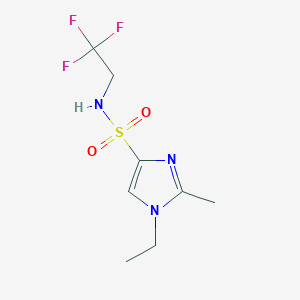
![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)

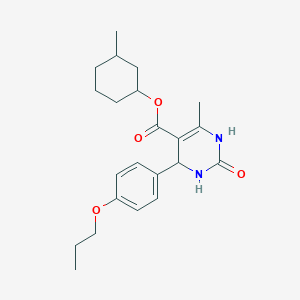
![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)

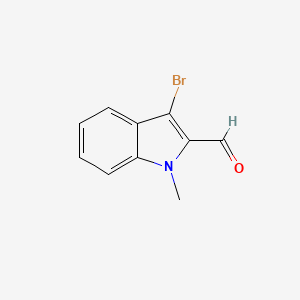
![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

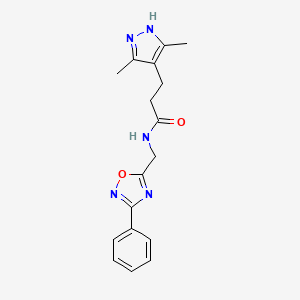
![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)
